6-(o-Tolyl)benzo[d]thiazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H12N2S |
|---|---|
Molecular Weight |
240.33 g/mol |
IUPAC Name |
6-(2-methylphenyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C14H12N2S/c1-9-4-2-3-5-11(9)10-6-7-12-13(8-10)17-14(15)16-12/h2-8H,1H3,(H2,15,16) |
InChI Key |
USNXUMCZMLKJHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC3=C(C=C2)N=C(S3)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 6 O Tolyl Benzo D Thiazol 2 Amine and Its Analogues
Retrosynthetic Analysis and Design of Precursor Molecules
A retrosynthetic analysis of the target molecule, 6-(o-Tolyl)benzo[d]thiazol-2-amine, reveals two primary disconnection points for strategic synthesis. The first and most common approach involves the disconnection of the aryl-aryl bond between the benzothiazole (B30560) core and the o-tolyl group. This leads to a 6-halobenzo[d]thiazol-2-amine precursor, such as 6-bromo- or 6-iodobenzo[d]thiazol-2-amine, and an o-tolyl organometallic reagent, typically o-tolylboronic acid or its ester derivatives. This strategy allows for the late-stage introduction of the o-tolyl moiety onto a pre-formed benzothiazole scaffold.
A second, less common, retrosynthetic approach would involve the formation of the thiazole (B1198619) ring on a pre-existing biphenyl (B1667301) backbone. This would require the synthesis of a 4'-amino-2'-methyl-[1,1'-biphenyl]-4-amine intermediate, which would then undergo cyclization to form the benzothiazole ring. While feasible, this route is often more complex due to the challenges in synthesizing the substituted biphenyl precursor. Therefore, the former strategy is more prevalent in reported syntheses.
Classical Cyclocondensation Routes for Benzo[d]thiazol-2-amine Scaffold Formation
The formation of the core benzo[d]thiazol-2-amine ring system is a cornerstone of this synthesis, with several classical methods being widely employed.
One of the fundamental methods for constructing the 2-aminobenzothiazole (B30445) scaffold involves the cyclocondensation of 2-aminothiophenol (B119425) with a reagent that can provide the C2 carbon of the thiazole ring. While various reagents can be used, including isothiocyanates, the use of cyanogen (B1215507) halides like cyanogen bromide (BrCN) represents a direct approach. The reaction proceeds via the nucleophilic attack of the thiol group on the cyanogen halide, followed by an intramolecular cyclization involving the amino group to form the thiazole ring. Modifications of this approach include using metal-free conditions with reagents like NaI and NaCl in aqueous ethanol (B145695) for the condensation with isothiocyanates. ekb.eg An iron-catalyzed, one-pot tandem reaction of 2-aminobenzethiol with isothiocyanates in water also provides an efficient and environmentally friendly alternative. clockss.org
A widely utilized and versatile method for synthesizing 2-aminobenzothiazoles is the cyclization of substituted anilines. This reaction, often referred to as the Hugershoff reaction, typically involves reacting a p-substituted aniline (B41778) with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate, in the presence of an oxidizing agent, most commonly bromine in acetic acid. rsc.orgacs.org The reaction is believed to proceed through the in-situ formation of a thiourea (B124793) intermediate, which then undergoes oxidative cyclization to yield the 2-aminobenzothiazole ring. For the synthesis of a precursor for this compound, a starting material like 4-bromoaniline (B143363) or 4-iodoaniline (B139537) would be used. This installs a halogen at the 6-position of the resulting benzothiazole, which is essential for the subsequent cross-coupling step. mdpi.com
Advanced and Modern Synthetic Approaches to Introduce the 6-(o-Tolyl) Moiety
The introduction of the o-tolyl group at the 6-position of the benzothiazole ring is typically achieved through modern cross-coupling reactions, which allow for efficient and selective aryl-aryl bond formation.
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds in modern organic synthesis. snnu.edu.cn The Suzuki-Miyaura, Sonogashira, and Heck reactions are prominent examples. snnu.edu.cn For the synthesis of 6-aryl-benzo[d]thiazol-2-amines, the Suzuki-Miyaura coupling is particularly favored due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. mdpi.comnih.gov This method has been successfully applied to synthesize various 6-arylbenzothiazole derivatives. researchgate.net While Sonogashira (coupling with terminal alkynes) and Heck (coupling with alkenes) reactions are powerful in their own right, the Suzuki-Miyaura coupling is the most direct route for the specific aryl-aryl bond formation required for this compound.
The Palladium(0)-catalyzed Suzuki-Miyaura cross-coupling reaction is the most effective and widely reported method for synthesizing 6-aryl-2-aminobenzothiazoles. mdpi.comnih.gov This reaction involves the coupling of a 6-halo-2-aminobenzothiazole (typically 6-bromo-2-aminobenzothiazole) with an aryl boronic acid or its corresponding ester, such as a pinacol (B44631) ester. mdpi.comresearchgate.net To prevent side reactions, the 2-amino group of the benzothiazole is often protected, for instance, as an acetamide, prior to the coupling reaction. mdpi.com
The general procedure involves reacting the N-protected 6-bromobenzothiazole (B1273717) with o-tolylboronic acid in the presence of a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com A base, commonly potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃), is required to facilitate the transmetalation step. mdpi.com The reaction is typically carried out in an inert solvent like 1,4-dioxane (B91453) or dimethylformamide (DMF), often with the addition of water, and heated to ensure completion. mdpi.com Yields for such coupling reactions are generally reported to be good to excellent. mdpi.comnih.gov Following the successful coupling, the protecting group on the 2-amino function can be removed under appropriate conditions to yield the final product, this compound. Research has shown that even sterically hindered substrates can undergo this coupling effectively, sometimes using ligand-free conditions where the benzothiazole nitrogen itself is believed to coordinate with the palladium catalyst to facilitate the reaction. nih.gov
Optimization of Reaction Parameters for Enhanced Yields and Purity
Ligand Effects in Transition Metal-Catalyzed Processes
Transition metal-catalyzed reactions are a cornerstone in the synthesis of 2-aminobenzothiazoles. The choice of ligand plays a crucial role in the efficiency and outcome of these reactions, influencing factors like reaction rate, yield, and selectivity.
In the synthesis of 2-aminobenzothiazoles from arylthioureas, ligand-assisted palladium(II)-catalyzed C-S bond formation via C-H activation has been developed. researchgate.net While copper(I) catalysts are often ineffective, palladium(II) catalysts have shown considerable efficacy in promoting intramolecular sp2 C-H functionalization to form the critical C-S bond. researchgate.net The presence of a suitable ligand is often essential for the catalytic activity of palladium.
For instance, the synthesis of 2-aminobenzothiazoles from 2-iodoaniline (B362364) and isothiocyanates can be catalyzed by copper(I) iodide. While this reaction can proceed smoothly in water with just the catalyst for o-iodoaryl thioureas, the corresponding o-bromo and o-chloro analogues require the addition of both a base and a ligand to achieve high yields. researchgate.netrsc.org This highlights the ligand's role in facilitating the reaction with less reactive substrates. Similarly, an iron(III)-catalyzed synthesis of 2-aminobenzothiazoles from 2-bromophenyl isothiocyanate and various amines in water required the presence of 1,10-phenanthroline (B135089) as a ligand to achieve good results, particularly for aryl amine substrates. clockss.org
However, there is also a drive to develop ligand-free catalytic systems to simplify procedures and reduce costs. Researchers have successfully synthesized N-substituted-2-aminobenzothiazoles using nano copper oxide as a recyclable catalyst under ligand-free conditions. lookchem.comccspublishing.org.cn Similarly, an iron-catalyzed one-pot tandem reaction for the synthesis of 2-aminobenzothiazoles has been developed that operates under ligand-free conditions in water. clockss.org The development of such ligand-free systems represents a significant advancement in creating more sustainable and economical synthetic routes. clockss.orglookchem.com
Principles of Green Chemistry in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into the synthesis of 2-aminobenzothiazoles to minimize environmental impact and enhance safety. mdpi.comairo.co.in This involves the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts, while maximizing atom economy and reducing waste.
Solvent-Free Conditions and Alternative Reaction Media (e.g., Ionic Liquids, Water)
A key aspect of green chemistry is the replacement of volatile and often toxic organic solvents with safer alternatives. airo.co.in
Solvent-Free Synthesis: Solvent-free, or "neat," reactions offer a significant green advantage by eliminating solvent waste altogether. acs.org For example, the condensation of 2-aminothiophenol with aldehydes or ketones can be carried out under solvent-free conditions, often with the aid of a catalyst like p-toluenesulfonic acid, to produce benzothiazole derivatives in high yields. airo.co.in In some cases, solvent-free synthesis of 2-aminobenzothiazole derivatives has been achieved through neat fusion, particularly when conventional nucleophilic substitution methods fail. acs.orgnih.gov
Water as a Reaction Medium: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.netrsc.org The synthesis of 2-aminobenzothiazoles has been successfully performed in water, often with significant rate acceleration compared to organic solvents. rsc.orgrsc.org For instance, the tandem reaction of isothiocyanates with 2-aminothiophenols proceeds efficiently in water to give good yields of 2-aminobenzothiazoles. rsc.org Copper(I) iodide has shown enhanced efficiency as a catalyst for intramolecular S-arylation in water compared to organic solvents. researchgate.netrsc.org Furthermore, an iron(III)-catalyzed synthesis of 2-aminobenzothiazoles from 2-bromophenyl isothiocyanate and various amines has been established in water under aerobic, base-free conditions. researchgate.net
Ionic Liquids (ILs): Ionic liquids are considered green alternatives to volatile organic compounds due to their low vapor pressure and high thermal stability. researchgate.netmdpi.com They can act as both solvents and catalysts in the synthesis of 2-aminobenzothiazole derivatives. researchgate.netijpsr.com For example, the synthesis of 2-aminobenzothiazole derivatives has been carried out from substituted phenyl thiourea in ionic liquids like [BMIM][HSO₄], [BMIM][BF₄], and [BMIM][PF₆], which enhances reactivity and reaction rates. researchgate.netijpsr.com A comparative study on the synthesis of 2-aminobenzenethiols, precursors to 2-aminobenzothiazoles, found that using methylimidazolium tetrafluoroborate (B81430) ([MIM]+[BF4]−) as an ionic liquid resulted in the highest yield. eurekaselect.com Some protocols have utilized ionic liquids as recyclable catalysts in water for the synthesis of compounds like 2'-aminobenzothiazolyl-arylmethyl-2-naphthol. google.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering advantages such as significantly reduced reaction times, improved yields, and often milder reaction conditions compared to conventional heating methods. scispace.comscispace.commdpi.com
The application of microwave irradiation has been successfully employed in the synthesis of various 2-aminobenzothiazole derivatives. For example, the condensation of 2-amino-6-nitrobenzothiazole (B160904) with 3,5-diiodosalicylaldehyde (B1329479) to form a Schiff base was achieved in minutes with excellent yields under microwave irradiation, a significant improvement over conventional methods. scispace.com Similarly, the synthesis of imidazo[2,1-b]benzothiazoles from 2-aminobenzothiazoles has been accomplished efficiently using microwave heating. scispace.com
A notable example is the catalyst-free, microwave-assisted synthesis of benzo[d]imidazo[2,1-b]thiazoles, including a derivative of this compound, in a green medium of H₂O-IPA. This method provides excellent yields and avoids the use of toxic transition-metal catalysts. nih.gov The synthesis of 2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole, an analogue, was achieved with a 94% yield. nih.gov Microwave-assisted synthesis has also been utilized in one-pot, multi-component reactions under solvent-free conditions to produce complex heterocyclic systems derived from 2-aminobenzothiazole. researchgate.net
| Reactants | Product | Conditions | Yield | Reference |
| 2-Aminobenzothiazole, 2-bromoacetophenone | Benzo[d]imidazo[2,1-b]thiazole | Microwave, H₂O-IPA | 94% | nih.gov |
| 2-Amino-6-nitrobenzothiazole, 3,5-diiodosalicylaldehyde | Schiff base derivative | Microwave, Ethanol, Acetic acid | 78% | scispace.com |
| 2-Aminobenzothiazole, Aldehyde, Ethyl acetoacetate | 4H-pyrimido[2,1-b]thiazole derivative | Microwave, Silicotungstic acid, Solvent-free | - | researchgate.net |
Catalyst-Free or Recyclable Catalytic Systems
The development of catalyst-free synthetic methods and the use of recyclable catalysts are central to green chemistry, as they reduce waste and the reliance on often expensive and toxic heavy metals. mdpi.comnih.gov
Catalyst-Free Synthesis: Several methods for the synthesis of 2-aminobenzothiazoles and their derivatives have been developed that proceed without the need for a catalyst. nih.govorganic-chemistry.org For instance, a metal-free approach involves the iodine-catalyzed and oxygen-promoted cascade reaction of isothiocyanatobenzenes with amines. organic-chemistry.org This method avoids expensive transition-metal catalysts and hazardous oxidants. organic-chemistry.org Another strategy involves the three-component one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions. nih.gov Furthermore, a highly efficient, catalyst-free, microwave-assisted procedure has been developed for synthesizing benzo[d]imidazo[2,1-b]thiazoles in a green medium. nih.gov The synthesis of 2-substituted benzothiazoles from α-keto acids and 2-aminobenzenethiols can also be achieved under catalyst-free conditions using water as the solvent. organic-chemistry.org
Recyclable Catalytic Systems: The use of heterogeneous and recyclable catalysts is a highly desirable feature in green synthesis. lookchem.comrsc.org Nano copper oxide has been employed as an inexpensive, air-stable, and recyclable catalyst for the synthesis of N-substituted-2-aminobenzothiazoles under ligand-free conditions. lookchem.com This catalyst can be recovered and reused multiple times without significant loss of activity. Similarly, hydrotalcite, a non-toxic and reusable heterogeneous catalyst, has been used for the multi-component synthesis of pyrimido[2,1-b] researchgate.netorganic-chemistry.orgbenzothiazole derivatives under solvent-free conditions. rsc.org The catalyst was successfully reused four times without a significant drop in yield. rsc.org Other recyclable systems include nano-BF₃/SiO₂ for the preparation of 2-aminobenzothiazoles and Fe(III)-NicTC@nSiO₂ for the regioselective formation of 4H-pyrimido[2,1-b]benzothiazole derivatives. researchgate.netnih.gov An Fe(III) catalyzed synthesis of 2-aminobenzothiazoles in water also demonstrated that the catalyst could be recovered and recycled for at least five cycles. researchgate.net
| Catalyst | Reaction | Recyclability | Reference |
| Nano copper oxide | Synthesis of N-substituted-2-aminobenzothiazoles | Recyclable | lookchem.com |
| Hydrotalcite (Mg–Al–CO₃) | Multi-component synthesis of 4H-pyrimido[2,1-b] researchgate.netorganic-chemistry.orgbenzothiazole derivatives | Reused four times | rsc.org |
| Fe(III) | Synthesis of 2-aminobenzothiazoles in water | Recycled for at least five times | researchgate.net |
| Nano-BF₃/SiO₂ | Synthesis of 2-aminobenzothiazoles | Reusable | researchgate.net |
Atom Economy and Waste Minimization Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. rsc.org Strategies that maximize atom economy are crucial for minimizing waste. rsc.org
One-pot, multi-component reactions (MCRs) are excellent examples of atom-economical processes, as they combine several steps into a single operation, thereby reducing the need for intermediate purification and minimizing solvent and energy consumption. mdpi.comrsc.orgresearchgate.net The synthesis of various heterocyclic systems derived from 2-aminobenzothiazole has been achieved through MCRs, which offer high bond formation efficiency. rsc.orgnih.govrsc.org For example, a scandium(III) triflate-catalyzed, microwave-assisted, three-component reaction of 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diketones provides an atom-economical route to annulated products. mdpi.com
The use of elemental sulfur as a traceless oxidizing agent in the solvent-free and catalyst-free synthesis of benzazoles from alkylamines and o-mercapto anilines is another approach that enhances atom economy. organic-chemistry.org Furthermore, the development of synthetic methods that generate water as the only byproduct significantly contributes to waste minimization. organic-chemistry.org For instance, an iodine-catalyzed, oxygen-promoted cascade reaction for synthesizing 2-aminobenzothiazoles produces only water as a byproduct, making it an environmentally friendly process. organic-chemistry.org
Efforts to reduce waste also focus on replacing hazardous reagents. For example, a green modification for the synthesis of benzothiazoles utilizes polymethylhydrosiloxane (B1170920) (PMHS), a silicon industry waste product, for successive benzotriazole (B28993) ring cleavage and cyclization, providing a practical and greener alternative. acs.org The replacement of traditional solvents with greener alternatives like water or ionic liquids, or conducting reactions under solvent-free conditions, directly contributes to waste minimization by reducing the volume of hazardous solvent waste generated. airo.co.in
Advanced Structural Elucidation and Spectroscopic Characterization of 6 O Tolyl Benzo D Thiazol 2 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignments
NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, chemical environment, and spatial relationships of atoms within a molecule.
Proton (1H) NMR Analysis of Aromatic, Amine, and Alkyl Proton Environments
The 1H NMR spectrum of 6-(o-Tolyl)benzo[d]thiazol-2-amine provides critical information about the number, type, and connectivity of protons in the molecule. In a typical spectrum, distinct signals are observed for the aromatic protons on both the benzothiazole (B30560) and tolyl rings, the amine (NH2) protons, and the methyl (CH3) protons of the tolyl group.
The aromatic protons typically appear as a series of multiplets in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns of these protons are dictated by their position on the aromatic rings and the electronic effects of the substituents. The protons on the benzothiazole ring system exhibit characteristic splitting patterns that can be used to confirm their relative positions. For instance, in related 2-aminobenzothiazole (B30445) derivatives, the aromatic protons are observed in the range of 7.08 to 7.97 ppm. nih.gov
The amine protons (NH2) often present as a broad singlet due to rapid exchange with the solvent and quadrupole broadening from the adjacent nitrogen atom. The chemical shift of the amine protons can be highly variable and is sensitive to solvent, concentration, and temperature. In some instances, these protons can be found at approximately δ 7.26 ppm. mdpi.com
The alkyl protons of the tolyl group, specifically the methyl (CH3) protons, are typically observed as a sharp singlet in the upfield region of the spectrum, usually around δ 2.3-2.4 ppm. mdpi.com The integration of this signal corresponds to three protons, confirming the presence of the methyl group.
Table 1: Representative 1H NMR Spectral Data for Protons in this compound and Related Structures
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.5 | Multiplet |
| Amine (NH2) | ~7.26 | Broad Singlet |
| Methyl (CH3) | ~2.3 - 2.4 | Singlet |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Carbon (13C) NMR Analysis of the Molecular Carbon Framework
Complementing the 1H NMR data, 13C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with the chemical shift being indicative of its hybridization and electronic environment.
The carbon atoms of the aromatic rings typically resonate in the range of δ 110-150 ppm. The quaternary carbons and carbons attached to heteroatoms (nitrogen and sulfur) will have distinct chemical shifts. For example, the C2 carbon of the benzothiazole ring, being bonded to two nitrogen atoms and a sulfur atom, is significantly deshielded and appears far downfield, often in the range of δ 160-170 ppm. clockss.orgnih.gov
The carbon of the methyl group on the tolyl substituent is found in the upfield region of the spectrum, typically around δ 20-22 ppm. mdpi.comclockss.org
Table 2: Representative 13C NMR Spectral Data for Carbons in this compound and Related Structures
| Carbon Type | Chemical Shift (δ, ppm) |
| Aromatic C-H | 110 - 135 |
| Aromatic Quaternary C | 125 - 155 |
| C2 (Benzothiazole) | 160 - 170 |
| Methyl (CH3) | 20 - 22 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Insights
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and for elucidating the through-bond and through-space connectivities within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) couplings, allowing for the tracing of spin systems within the aromatic rings and confirming the connectivity of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (1H-13C), enabling the direct assignment of carbon signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for assigning quaternary carbons and for piecing together the different fragments of the molecule, such as connecting the tolyl group to the benzothiazole core.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation and the spatial relationship between the tolyl and benzothiazole rings.
Comprehensive 2D NMR studies have been performed on similar 2-aryl benzothiazole derivatives to fully characterize their structures. mdpi.com
Nitrogen (15N) NMR for Heterocyclic and Exocyclic Nitrogen Atoms
Although less common than 1H and 13C NMR, 15N NMR spectroscopy can provide valuable insights into the electronic environment of the nitrogen atoms in this compound. The molecule contains two distinct nitrogen atoms: the heterocyclic nitrogen within the thiazole (B1198619) ring (N3) and the exocyclic amine nitrogen (N2-amino).
The chemical shifts of these nitrogen atoms are sensitive to hybridization, lone pair availability, and hydrogen bonding interactions. For related aminophenyl benzothiazoles, 15N chemical shift values have been reported, with distinct differences observed between the endocyclic and exocyclic nitrogens. uq.edu.au For instance, in a study of alkyl-substituted ortho-aminophenyl benzothiazoles, the 15N chemical shift for the amino nitrogen was found to be around 65.2 ppm. uq.edu.au This technique can be particularly useful for studying tautomeric equilibria and protonation states.
Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the electron density can be constructed, from which the positions of all atoms can be determined with high precision.
For a molecule like this compound, a crystal structure would provide an unambiguous confirmation of its constitution and connectivity. The analysis reveals the planarity of the benzothiazole ring system and the dihedral angle between the benzothiazole and the o-tolyl ring. In similar structures, such as 2-(2'-aminophenyl)benzothiazole, the molecule is nearly planar, with a small angle between the two aromatic rings. mdpi.com The crystal packing would also be elucidated, showing any intermolecular interactions such as hydrogen bonding involving the amine group.
Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles
The primary output of a single-crystal X-ray diffraction analysis is a set of atomic coordinates that allows for the precise calculation of all bond lengths, bond angles, and torsion angles within the molecule.
Table 3: Expected Ranges for Key Bond Parameters in this compound Based on Related Structures
| Parameter | Description | Expected Value |
| C-C (aromatic) | Bond length within the benzene (B151609) rings | ~1.39 Å |
| C-S | Bond lengths in the thiazole ring | ~1.75 Å |
| C-N (thiazole) | Bond lengths in the thiazole ring | ~1.32 - 1.38 Å |
| C-N (amine) | Bond length of the exocyclic amine | ~1.36 Å |
| C-C-C (aromatic) | Bond angle within the benzene rings | ~120° |
| Dihedral Angle | Torsion angle between the benzothiazole and tolyl rings | Variable, but expected to be non-zero due to steric hindrance |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Beyond hydrogen bonding, π-π stacking interactions play a crucial role in the solid-state arrangement of aromatic and heteroaromatic systems like this compound. These interactions often occur between the benzothiazole core and adjacent aromatic rings, contributing to the stabilization of the crystal lattice. tandfonline.comresearchgate.net Slipped π-π stacking between aromatic rings is a common motif observed in related structures. researchgate.net In some cases, these interactions can lead to the formation of dimeric or tetrameric motifs. researchgate.net The interplay of these forces, including potential C-H···π interactions, governs the supramolecular assembly. researchgate.net
| Interaction Type | Description | Potential Groups Involved |
| Hydrogen Bonding | The primary amine (NH₂) group acts as a hydrogen bond donor, while the nitrogen atom of the thiazole ring can act as an acceptor. This can lead to the formation of intermolecular chains or dimers. nih.govnih.gov | N-H···N (amine to thiazole), N-H···S |
| π-π Stacking | Parallel displacement or offset stacking between the electron-rich benzothiazole ring system and the o-tolyl group of neighboring molecules helps to stabilize the crystal packing. tandfonline.comresearchgate.net | Benzothiazole ring, o-Tolyl ring |
| C-H···π Interactions | Hydrogen atoms of the tolyl methyl group or aromatic C-H bonds can interact with the π-electron cloud of the benzothiazole or phenyl rings of adjacent molecules. researchgate.net | Aryl C-H, Methyl C-H, Benzothiazole π-system, Phenyl π-system |
Conformational Preferences in the Crystalline State
The three-dimensional arrangement of this compound is defined by the relative orientation of its constituent rings. The benzothiazole system itself is inherently planar. However, the rotational freedom around the C-C single bond connecting the benzothiazole and the o-tolyl ring results in specific conformational preferences in the solid state.
In closely related structures, such as 2-(2'-aminophenyl)benzothiazole, the molecule adopts a nearly planar conformation, with the dihedral angle between the benzothiazole and phenyl rings being as small as 3.0° to 5.4°. mdpi.com This planarity is often stabilized by intramolecular hydrogen bonds. mdpi.com Conversely, in other derivatives, steric hindrance from substituents can lead to a more twisted conformation, with dihedral angles reaching up to 40°. nih.govnih.gov For this compound, the presence of the ortho-methyl group on the phenyl ring likely induces a significant twist to minimize steric repulsion, resulting in a non-planar ground-state conformation in the crystalline form.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of this compound. While detailed experimental spectra for this specific compound are not widely published, the vibrational characteristics can be reliably predicted based on extensive studies of related benzothiazole and substituted aromatic compounds. nih.govresearchgate.netchemijournal.com
Characteristic Vibrational Modes of Benzo[d]thiazole and Substituted Phenyl Rings
The vibrational spectrum of this compound is a composite of the modes from the benzothiazole bicyclic system and the o-tolyl substituent.
Aromatic C-H Stretching: The C-H stretching vibrations of both the benzothiazole and the tolyl rings are typically observed in the 3100-3000 cm⁻¹ region. iosrjournals.orgchemijournal.com
Aliphatic C-H Stretching: The methyl group of the o-tolyl substituent will exhibit symmetric and asymmetric stretching vibrations, generally found in the 2980-2900 cm⁻¹ range. chemijournal.com
C=C and C=N Stretching: The stretching vibrations of the C=C bonds within the benzene and thiazole rings, along with the C=N bond of the thiazole, give rise to a series of characteristic bands in the 1625-1430 cm⁻¹ region. tandfonline.comscialert.net These bands are often strong in both IR and Raman spectra and are indicative of the aromatic framework.
C-N Stretching: The C-N stretching vibration within the thiazole ring is often coupled with other vibrations and can be challenging to assign definitively, but it is generally expected in the 1380-1270 cm⁻¹ range. researchgate.net
C-H Bending: In-plane C-H bending vibrations for aromatic systems appear in the 1300-1000 cm⁻¹ region, while the out-of-plane bending modes are found at lower frequencies, typically between 900 and 670 cm⁻¹. chemijournal.comscialert.net
C-S Stretching: The C-S stretching mode associated with the thiazole ring is generally weak and appears in the 750-650 cm⁻¹ region. tandfonline.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Ring System |
| Aromatic C-H Stretch | 3100 - 3000 | Benzothiazole, Phenyl |
| Aliphatic C-H Stretch | 2980 - 2900 | o-Tolyl (Methyl) |
| C=N / C=C Stretch | 1625 - 1430 | Benzothiazole, Phenyl |
| C-N Stretch | 1380 - 1270 | Thiazole |
| C-H In-Plane Bend | 1300 - 1000 | Benzothiazole, Phenyl |
| C-H Out-of-Plane Bend | 900 - 670 | Benzothiazole, Phenyl |
| C-S Stretch | 750 - 650 | Thiazole |
Analysis of Amine N-H Stretching and Bending Vibrations
The primary amine (NH₂) group at the C2 position of the benzothiazole ring has distinct vibrational signatures.
N-H Stretching: Primary amines characteristically display two N-H stretching bands in the 3500-3300 cm⁻¹ region. youtube.com These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. These bands are typically sharp and of medium intensity. In some 2-aminobenzothiazole derivatives, these bands have been reported in the 3437-3419 cm⁻¹ range. rsc.orgnih.gov
N-H Bending (Scissoring): The N-H bending or "scissoring" vibration occurs in the 1650-1580 cm⁻¹ region. youtube.com This band can sometimes overlap with C=C aromatic stretching vibrations but is a key indicator of the primary amine group. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. gsconlinepress.comrsc.org Beyond exact mass, the fragmentation patterns observed in the mass spectrum offer valuable structural information.
The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several key pathways common to amines and aromatic systems. nih.govlibretexts.org A primary fragmentation event for amines is the α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. libretexts.org
A plausible fragmentation pathway could involve:
Formation of the molecular ion [M]⁺•.
Loss of a hydrogen radical to form the [M-1]⁺ ion, a common fragmentation for primary amines. miamioh.edu
Cleavage of the C-C bond between the two aromatic systems.
Fragmentation of the benzothiazole ring, potentially through the loss of HCN or a sulfur-containing radical.
Fission of the tolyl ring, such as the loss of a methyl radical to form a tropylium-like cation if the charge is retained on that fragment.
| m/z (Proposed) | Ion Formula | Description |
| 240.082 | [C₁₄H₁₂N₂S]⁺• | Molecular Ion |
| 239.074 | [C₁₄H₁₁N₂S]⁺ | Loss of a hydrogen radical from the amine group |
| 225.058 | [C₁₃H₉N₂S]⁺ | Loss of a methyl radical from the tolyl group |
| 149.035 | [C₇H₅N₂S]⁺ | Benzothiazole amine fragment |
| 91.054 | [C₇H₇]⁺ | Tolyl fragment (Tropylium ion) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information on the electronic transitions within the molecule, which are directly related to the extent of its conjugated π-electron system. The spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* transitions.
The benzothiazole nucleus itself typically exhibits multiple absorption bands. researchgate.net The fusion of the benzene and thiazole rings, coupled with the electron-donating amine group and the attached tolyl ring, creates an extended conjugated system. This is expected to result in absorption maxima in the UV-A and possibly the near-visible region. In similar benzothiazole derivatives, strong absorption bands are often observed in the 250-400 nm range. researchgate.netbohrium.com The exact position and intensity of these bands are sensitive to solvent polarity and the specific substitution pattern on the aromatic rings. researchgate.netresearchgate.net The electronic transitions are typically π → π* in nature, originating from the delocalized electrons across the aromatic framework.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. The parent compound, this compound, is achiral and therefore would not exhibit a CD spectrum.
However, CD spectroscopy could be a valuable tool for conformational studies of its derivatives where chiral centers are introduced. For instance, if the amine group were to be derivatized with a chiral auxiliary, the resulting molecule would be chiral and its conformation could be investigated using CD spectroscopy.
In a related context, studies have been conducted on 6-N-(Benzothiazol-2-yl)deoxyadenosine, where a benzothiazole moiety is attached to a chiral deoxyadenosine (B7792050) scaffold. nih.gov In these systems, strong exciton (B1674681) coupling between the benzothiazole moieties was observed in the CD spectra, providing information about the helicity of the molecule. nih.gov This demonstrates the potential utility of CD spectroscopy for studying chiral derivatives of benzothiazoles. To date, no specific studies on the circular dichroism of chiral derivatives of this compound appear to be publicly available.
Chemical Reactivity, Derivatization, and Transformation Studies of 6 O Tolyl Benzo D Thiazol 2 Amine
Reactivity of the Exocyclic Amine Functionality
The exocyclic 2-amino group is a primary site of chemical reactivity in 6-(o-Tolyl)benzo[d]thiazol-2-amine. Its nucleophilic character allows for a variety of derivatization reactions, including acylation, sulfonylation, alkylation, and condensation, which are fundamental for modifying the compound's structure and properties.
Acylation and Sulfonylation Reactions for N-Derivatization
The nitrogen atom of the exocyclic amine in 2-aminobenzothiazole (B30445) derivatives readily undergoes acylation to form the corresponding N-acylamides. This reaction is a common strategy for structural modification. For instance, the synthesis of N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide has been reported, demonstrating the feasibility of this transformation. researchgate.netmdpi.com In this process, the 2-amino group attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride (B1165640), leading to the formation of an amide linkage. nih.gov This reaction is often carried out in the presence of a base to neutralize the acid byproduct.
Similarly, sulfonylation can be achieved by reacting the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. This yields a sulfonamide, a functional group known for its presence in various biologically active molecules. The general acylation of sulfonamides can be catalyzed by various Lewis acids, such as BiCl₃ or metal triflates, when using acyl chlorides or anhydrides as the acylating agents. tandfonline.com
Table 1: Examples of N-Acylation on Substituted 2-Aminobenzothiazoles
| Reactant | Acylating Agent | Product | Reference |
|---|---|---|---|
| 2-Amino-6-bromobenzothiazole (B93375) | Acetic Anhydride | N-(6-Bromobenzo[d]thiazol-2-yl)acetamide | nih.gov |
Alkylation and Arylation of the Amine Nitrogen
The nucleophilic exocyclic amine can theoretically be alkylated or arylated. N-alkylation would typically involve reaction with alkyl halides, while N-arylation could be achieved through methods like the Buchwald-Hartwig amination. However, direct C-H functionalization of the heteroarene ring is also a prominent reaction pathway for benzothiazoles. nih.govrsc.org The literature often highlights the synthesis of N-aryl-2-aminobenzothiazoles through the cyclization of N,N'-diarylthioureas or by coupling 2-halobenzothiazoles with amines, rather than direct N-arylation of a pre-existing 2-amino group. While direct N-alkylation and N-arylation of the 2-amino group on this compound are plausible, specific documented examples for this particular substrate are not extensively detailed in the reviewed literature.
Condensation Reactions with Aldehydes and Ketones (e.g., Schiff Base Formation)
A hallmark reaction of the primary amino group in this compound is its condensation with aldehydes and ketones to form Schiff bases (imines). ijacskros.com This reaction typically proceeds under acidic or basic catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov
The formation of Schiff bases from substituted 2-aminobenzothiazoles is well-documented. For example, 2-aminobenzothiazole reacts with 2-thiophenecarboxaldehyde to yield N-(thiophen-2-ylmethylene)benzo[d]thiazol-2-amine. nih.gov Similarly, substituted 2-aminobenzothiazoles can be condensed with various aromatic aldehydes, often in a refluxing alcoholic solvent with a catalytic amount of acid like glacial acetic acid, to produce the corresponding imine derivatives. researchgate.net These reactions demonstrate that the 2-amino group of the title compound is readily available for imine formation.
Table 2: Examples of Schiff Base Formation from Substituted 2-Aminobenzothiazoles
| 2-Aminobenzothiazole Derivative | Carbonyl Compound | Product (Schiff Base) | Reference |
|---|---|---|---|
| 2-Amino-6-fluoro-7-chlorobenzothiazole | 4-Chlorobenzaldehyde | 7-Chloro-N-(4-chlorobenzylidene)-6-fluorobenzo[d]thiazol-2-amine | |
| 2-Aminobenzothiazole | 2-Thiophenecarboxaldehyde | N-(Thiophen-2-ylmethylene)benzo[d]thiazol-2-amine | nih.gov |
Diazotization and Subsequent Transformations
The primary aromatic amine functionality of this compound allows for diazotization reactions. Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), converts the amino group into a diazonium salt.
This diazonium intermediate is highly versatile and can undergo a variety of subsequent transformations. For example, in Sandmeyer reactions, the diazonium group can be replaced by halides (–Cl, –Br) or cyanide (–CN) using copper(I) salts. It can also be converted to a hydroxyl group by heating in water or replaced with hydrogen (deamination) using a reducing agent like hypophosphorous acid (H₃PO₂). nih.gov These transformations provide a powerful synthetic route to introduce a wide range of functional groups at the 2-position of the benzothiazole (B30560) ring, starting from the amine.
Electrophilic Aromatic Substitution on the Benzo[d]thiazole Ring System
The fused benzene (B151609) ring of the benzo[d]thiazole system is susceptible to electrophilic aromatic substitution (EAS). libretexts.org The position of substitution is directed by the combined electronic effects of the fused thiazole (B1198619) ring and the substituents on the benzene ring, in this case, the o-tolyl group at position 6 and the amino group at position 2. The 2-amino group is a strong activating group, while the tolyl group is a weakly activating group.
Halogenation Studies (e.g., Bromination)
Halogenation, such as bromination, is a classic example of EAS. The introduction of a bromine atom onto the benzothiazole ring would typically occur at positions activated by existing substituents and favored by the electronics of the heterocyclic system. The 2-amino group strongly directs electrophiles to the ortho and para positions. In the case of the benzo[d]thiazole ring, this activating influence extends to the fused benzene ring.
While direct bromination studies on this compound are not specified in the provided context, the synthesis of brominated benzothiazoles is common. For example, 2-amino-6-bromobenzothiazole is a known compound, often synthesized from a brominated aniline (B41778) precursor. nih.gov In a direct electrophilic bromination of this compound, the incoming electrophile would likely be directed to the positions ortho or para to the powerful 2-amino directing group, namely positions 5 and 7, assuming they are sterically accessible.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(6-(p-Tolyl)benzo[d]thiazol-2-yl)acetamide |
| N-Aroyl-2-aminobenzothiazole |
| N-Sulfonyl-2-aminobenzothiazole |
| p-Toluenesulfonyl chloride |
| N-(6-Bromobenzo[d]thiazol-2-yl)acetamide |
| 2-Amino-6-bromobenzothiazole |
| N-(Thiophen-2-ylmethylene)benzo[d]thiazol-2-amine |
| 2-Thiophenecarboxaldehyde |
| 7-Chloro-N-(4-chlorobenzylidene)-6-fluorobenzo[d]thiazol-2-amine |
| 2-Amino-6-fluoro-7-chlorobenzothiazole |
| 4-Chlorobenzaldehyde |
| (E)-2-[(Benzo[d]thiazol-2-ylimino)methyl]phenol |
| Salicylaldehyde |
| Sodium nitrite |
Nitration and Sulfonation Reactions
Electrophilic substitution reactions, such as nitration and sulfonation, are fundamental for introducing functional groups onto the benzothiazole core, which can significantly modulate the compound's biological activity and physicochemical properties.
Nitration: The nitration of 2-aminobenzothiazole derivatives typically requires protection of the exocyclic amino group to prevent undesired side reactions and to direct the substitution to the benzene ring. The acylation of the amino group is a common strategy. The resulting N-acyl derivative can then be subjected to nitrating agents, such as a mixture of nitric acid and sulfuric acid. Following nitration, the acyl protecting group can be removed by hydrolysis to yield the nitro-substituted 2-aminobenzothiazole. For this compound, this process would likely introduce a nitro group at one of the available positions on the benzothiazole ring, influencing its electronic properties.
Sulfonation: The sulfonation of 2-aminobenzothiazole has been reported to yield 2-iminio-2,3-dihydro-1,3-benzothiazole-6-sulfonate. researchgate.net This suggests that direct sulfonation of this compound would likely occur at the 6-position of the benzothiazole ring, a position electronically activated by the amino group. The use of sulfuric acid at elevated temperatures is a common method for sulfonation, although care must be taken to avoid side reactions. google.com The introduction of a sulfonic acid group can enhance the water solubility and alter the binding characteristics of the molecule.
Metalation and Lithiation for Directed Ortho-Functionalization
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org
In the case of this compound, the primary amino group can act as a DMG. Treatment with a strong base like n-butyllithium could potentially lead to lithiation at the C7 position of the benzothiazole ring. However, the presence of the o-tolyl group at the 6-position introduces steric hindrance that could influence the regioselectivity of the metalation. The interplay between the directing effect of the amino group and the steric bulk of the o-tolyl substituent would be a critical factor in determining the outcome of the reaction. The resulting lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C7 position, providing a route to novel, polysubstituted benzothiazole derivatives. While the general principles of DoM are well-established, specific studies on this compound are not extensively documented, presenting an area for further investigation.
Cycloaddition and Heterocycle Annulation Reactions Involving the Benzo[d]thiazole Moiety
The 2-aminobenzothiazole core is a versatile building block for the construction of fused heterocyclic systems through cycloaddition and annulation reactions. These transformations typically involve the nucleophilic character of the endocyclic and exocyclic nitrogen atoms.
For instance, 2-aminobenzothiazoles can undergo intermolecular cyclization with β-ketoesters and β-ketoamides. beilstein-journals.org Depending on the reaction conditions, this can lead to the formation of different fused systems. Under basic conditions with a radical initiator, benzo[d]imidazo[2,1-b]thiazoles can be synthesized. In contrast, using a Lewis acid catalyst can result in the formation of benzo researchgate.netmdpi.comthiazolo[3,2-a]pyrimidin-4-ones. beilstein-journals.org These reactions showcase the potential of the 2-amino and the adjacent ring nitrogen of the this compound scaffold to participate in the formation of new heterocyclic rings.
Furthermore, [2+2] cycloaddition reactions of benzothiazole-substituted imines with ketenes are known to produce β-lactam rings. semanticscholar.org While not directly involving the benzo[d]thiazole ring itself in the cycloaddition, this demonstrates a method for constructing complex architectures appended to the core structure.
Synthesis of Structurally Modified Derivatives and Analogues
The structural modification of this compound is crucial for exploring its structure-activity relationships and developing new compounds with tailored properties.
Modifications at the Amine Group (e.g., Urea (B33335) and Thiourea (B124793) Derivatives)
The exocyclic amino group of this compound is a prime site for derivatization. The synthesis of urea and thiourea derivatives is a common strategy to introduce new functionalities and modulate biological activity. nih.govmdpi.combohrium.comtandfonline.comnih.gov These derivatives are typically prepared by reacting the parent amine with isocyanates or isothiocyanates. mdpi.comnih.gov The reaction conditions are generally mild, often involving stirring the reactants in a suitable solvent at room temperature or with gentle heating.
Table 1: Examples of Urea and Thiourea Derivatives from 2-Aminobenzothiazoles
| Starting Amine | Reagent | Product Type | Reference |
| 2-Aminobenzothiazole | Phenyl isothiocyanate | Thiourea | bohrium.com |
| 6-Methoxy-2-aminobenzothiazole | m-Methoxy-benzo-isocyanate | Urea | nih.govnih.gov |
| 6-Bromo-2-aminobenzothiazole | Ethyl isocyanate | Urea | nih.gov |
Introduction of Diverse Substituents on the Benzo[d]thiazole Ring
The functionalization of the benzothiazole ring system allows for the introduction of various substituents that can fine-tune the electronic and steric properties of the molecule. A particularly effective method for this is the Suzuki cross-coupling reaction. mdpi.comresearchgate.netconsensus.app This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between a halide- or triflate-substituted benzothiazole and a boronic acid or ester.
For instance, starting from a 6-bromo-2-aminobenzothiazole derivative, a wide array of aryl and heteroaryl groups can be introduced at the 6-position. mdpi.comresearchgate.net This approach offers a high degree of flexibility in designing analogues of this compound with diverse electronic and steric properties. Other substituents, such as thiocyanato groups, can also be introduced onto the benzothiazole ring through different synthetic routes. rsc.org
Table 2: Examples of Suzuki Coupling for the Synthesis of 6-Aryl-2-aminobenzothiazoles
| 6-Substituted-2-aminobenzothiazole | Coupling Partner | Catalyst | Product | Yield (%) | Reference |
| N-(6-bromobenzo[d]thiazol-2-yl)acetamide | Phenylboronic acid | Pd(PPh₃)₄ | N-(6-phenylbenzo[d]thiazol-2-yl)acetamide | 80 | mdpi.com |
| N-(6-bromobenzo[d]thiazol-2-yl)acetamide | p-Tolylboronic acid | Pd(PPh₃)₄ | N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | 85 | mdpi.com |
| N-(6-bromobenzo[d]thiazol-2-yl)acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | N-(6-(4-methoxyphenyl)benzo[d]thiazol-2-yl)acetamide | 81 | mdpi.com |
Variation of the Aryl Group at Position 6
The Suzuki cross-coupling reaction is also the key method for varying the nature of the aryl group at the 6-position of the 2-aminobenzothiazole scaffold, starting from a common 6-halo-2-aminobenzothiazole precursor. mdpi.comresearchgate.netconsensus.app By employing a range of substituted arylboronic acids or esters, a library of analogues of this compound can be synthesized.
Table 3: Examples of 6-Aryl-2-aminobenzothiazole Analogues Synthesized via Suzuki Coupling
| Arylboronic Acid/Ester | Product | Reference |
| Naphthalene-1-boronic acid | 2-Amino-6-(naphthalen-1-yl)benzo[d]thiazole | researchgate.net |
| 4-Chlorophenylboronic acid | 2-Amino-6-(4-chlorophenyl)benzo[d]thiazole | researchgate.net |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 2-Amino-6-(3,5-bis(trifluoromethyl)phenyl)benzo[d]thiazole | researchgate.net |
Theoretical and Computational Investigations of 6 O Tolyl Benzo D Thiazol 2 Amine and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of molecular systems. researchgate.net Calculations are often performed using hybrid functionals like B3LYP combined with various basis sets, such as 6-31G(d,p) or 6-311G(d,p), to provide a balance between computational cost and accuracy. researchgate.netdntb.gov.uatandfonline.com
The first step in most computational studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation (the ground state). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. dntb.gov.ua The resulting optimized structure provides key geometric parameters, including bond lengths, bond angles, and dihedral (torsion) angles. researchgate.net
For benzothiazole (B30560) derivatives, these calculations can reveal the degree of planarity between the benzothiazole system and its aryl substituents. mdpi.com For instance, in a study of the related compound 2-(2′-aminophenyl)benzothiazole, the angle between the benzothiazole plane and the phenyl ring was found to be nearly planar, which has implications for its electronic and photophysical properties. mdpi.com Theoretical structural parameters obtained from DFT calculations can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. bohrium.com
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. bohrium.com
In studies of aryl-substituted benzothiazoles, such as the corrosion inhibitor 6-(p-tolyl)benzo[d]thiazol-2-amine (TBTA), FMO analysis helps to understand the interaction between the inhibitor and a metal surface. researchgate.net The distribution of HOMO and LUMO orbitals indicates the likely sites for these electronic interactions. Quantum chemical parameters derived from FMO analysis for TBTA and related derivatives are presented below.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 6-(p-tolyl)benzo[d]thiazol-2-amine (TBTA) | -5.59 | -1.29 | 4.30 | researchgate.net |
| 6-(4-Chlorophenyl)benzo[d]thiazol-2-amine (CBTA) | -5.83 | -1.57 | 4.26 | researchgate.net |
| 6-(4-methoxyphenyl)benzo[d]thiazol-2-amine (MBTA) | -5.41 | -1.19 | 4.22 | researchgate.net |
The Molecular Electrostatic Potential (MEP or ESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface to reveal the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.netresearchgate.net
These maps are invaluable for predicting a molecule's reactivity. acs.org The negative potential regions, often found around electronegative atoms like nitrogen, sulfur, and oxygen, are susceptible to electrophilic attack. The positive potential regions, usually located around hydrogen atoms, are prone to nucleophilic attack. researchgate.net For benzothiazole derivatives, MEP analysis helps identify the active sites responsible for intermolecular interactions, such as hydrogen bonding or coordination to metal ions. researchgate.net Additionally, the charge distribution can be quantified through methods like Mulliken population analysis, which assigns partial charges to each atom in the molecule. researchgate.net
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a set of localized orbitals that correspond to the chemist's intuitive Lewis structure picture of bonds and lone pairs. uni-muenchen.de This method provides detailed insights into the electronic structure, including hybridization, and reveals the stabilizing effects of electron delocalization. wisc.edu
A key feature of NBO analysis is the examination of donor-acceptor interactions through second-order perturbation theory. uni-muenchen.de It quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) Lewis-type NBO (e.g., a bond or a lone pair) to an empty (acceptor) non-Lewis NBO (e.g., an antibonding orbital). wisc.edu These interactions, often referred to as hyperconjugation, are crucial for understanding the stability of the molecule and the nature of its internal electronic communication. For example, in methylamine, NBO analysis shows significant delocalization from the nitrogen lone pair into the vicinal C-H antibonding orbitals. wisc.edu For substituted benzothiazoles, NBO analysis can elucidate the electronic effects of different substituents on the aromatic system. researchgate.net
Quantum Chemical Calculations of Spectroscopic Parameters
Computational methods are also employed to predict spectroscopic data, which can aid in the structural characterization of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Quantum chemical calculations, specifically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the NMR chemical shifts (δ) for various nuclei, including ¹H, ¹³C, and ¹⁵N. researchgate.netmdpi.com
| Experimental Chemical Shifts (δ, ppm) for 6-(p-tolyl)benzo[d]thiazol-2-amine nih.gov | |
|---|---|
| ¹H-NMR (400 MHz, CDCl₃ + CD₃OD) | ¹³C-NMR (100 MHz, CDCl₃ + CD₃OD) |
| 7.70 (d, J = 1.6, 1H-Ar), 7.55-7.40 (m, 3H-Ar), 7.25 (s, 2H-NH₂), 7.18 (d, J = 8.0, 2H-Ar), 2.35 (s, 3H-CH₃) | 167.80, 149.34, 138.25, 136.24, 132.33, 129.74 (2C), 127.34 (2C), 122.90, 118.06, 116.14, 21.04 |
Compound Names
| Abbreviation/Name | Full Chemical Name |
|---|---|
| 6-(o-Tolyl)benzo[d]thiazol-2-amine | 6-(2-methylphenyl)benzo[d]thiazol-2-amine |
| TBTA | 6-(p-tolyl)benzo[d]thiazol-2-amine |
| CBTA | 6-(4-Chlorophenyl)benzo[d]thiazol-2-amine |
| MBTA | 6-(4-methoxyphenyl)benzo[d]thiazol-2-amine |
| 2-(2′-aminophenyl)benzothiazole | 2-(2′-aminophenyl)benzothiazole |
| TMS | Tetramethylsilane (B1202638) |
Vibrational Frequency Calculations (IR, Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the structural framework of molecules. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the vibrational frequencies of molecules, offering a detailed assignment of the experimental spectra. researchgate.netnih.gov
For derivatives of 2-aminobenzothiazole (B30445), DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), can predict the vibrational modes with a high degree of accuracy. nih.gov The calculated frequencies are typically scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. chemrxiv.org
Key vibrational modes for a molecule like this compound would include:
N-H stretching: The amine group (NH₂) typically shows symmetric and asymmetric stretching vibrations.
C-H stretching: Aromatic C-H stretching from the benzothiazole and tolyl rings, as well as aliphatic C-H stretching from the methyl group.
C=N stretching: The characteristic stretching of the thiazole (B1198619) ring.
C=C stretching: Vibrations within the aromatic rings.
Ring vibrations: Complex vibrations involving the entire benzothiazole and tolyl ring systems.
CH₃ deformations: Asymmetric and symmetric bending (scissoring, wagging, twisting, rocking) of the tolyl's methyl group. scialert.net
A representative table of calculated vibrational frequencies for a similar benzothiazole derivative is shown below.
| Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H asymmetric stretch | 3550 | 3545 |
| N-H symmetric stretch | 3450 | 3448 |
| Aromatic C-H stretch | 3100-3000 | 3080-3010 |
| CH₃ asymmetric stretch | 2985 | 2983 |
| CH₃ symmetric stretch | 2920 | 2925 |
| C=N stretch (thiazole) | 1645 | 1642 |
| Aromatic C=C stretch | 1600-1450 | 1595, 1550, 1470 |
| CH₃ deformation | 1460-1380 | 1455, 1385 |
| C-N stretch | 1320 | 1315 |
| This table is illustrative and compiled from typical values for substituted aminobenzothiazoles. Actual values for this compound would require specific calculation. |
UV-Vis Absorption and Emission Maxima Prediction (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for predicting the electronic absorption and emission spectra of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can determine the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netkbhgroup.in
For benzothiazole derivatives, the electronic transitions are typically of the π → π* and n → π* type, involving the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying virtual orbitals. The nature and energy of these transitions are highly sensitive to the substitution pattern on the aromatic rings.
Studies on related 2-aminophenyl)benzothiazole derivatives show that TD-DFT calculations at the B3LYP/6-311+G(d,p) level can accurately predict absorption and emission wavelengths. nih.gov The solvent environment can be modeled using approaches like the Polarizable Continuum Model (PCM) to provide more realistic predictions.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 350 | 0.45 | HOMO → LUMO (95%) |
| S₀ → S₂ | 310 | 0.12 | HOMO-1 → LUMO (80%) |
| S₀ → S₃ | 285 | 0.25 | HOMO → LUMO+1 (75%) |
| This table presents hypothetical TD-DFT data for this compound, based on typical results for similar aromatic heterocycles. nih.govresearchgate.net |
Conformational Analysis and Potential Energy Surface Exploration
The three-dimensional structure and conformational flexibility of this compound are key determinants of its properties. Computational methods allow for a detailed exploration of the potential energy surface (PES) to identify stable conformers and the energy barriers that separate them.
Rotational Barriers of the o-Tolyl Substituent and Amine Group
The rotation around the C-C single bond connecting the o-tolyl group to the benzothiazole ring is a critical conformational degree of freedom. This rotation is hindered by steric interactions between the methyl group and the hydrogen atom on the o-tolyl ring with the adjacent atoms of the benzothiazole moiety. The energy required to overcome this hindrance is the rotational barrier.
Computational studies on substituted biphenyls, which serve as an excellent model system, have shown that DFT methods like B3LYP-D or B97-D, combined with large basis sets, can accurately calculate these torsional barriers. researchgate.netrsc.org The barrier height is influenced by steric hindrance and, in some cases, attractive dispersive interactions. researchgate.net For ortho-substituted biphenyls, these barriers can range from a few to over 20 kcal/mol. scispace.commdpi.com
Rotation of the exocyclic amine group is another important conformational feature, though its rotational barrier is generally much lower than that of the aryl-aryl bond.
| Rotation | Transition State Dihedral Angle | Calculated Rotational Barrier (kcal/mol) |
| o-Tolyl group (C-C bond) | ~90° | 15 - 25 |
| Amine group (C-N bond) | ~90° | 2 - 5 |
| Data is estimated based on computational studies of ortho-substituted biphenyls and substituted anilines. rsc.orgscispace.com The exact values are highly dependent on the level of theory and specific molecular interactions. |
Identification of Stable Conformers and their Relative Energies
By mapping the potential energy surface as a function of the key dihedral angles (e.g., the tolyl-benzothiazole and amine-benzothiazole angles), stable conformers can be identified as local minima on the PES. The global minimum represents the most stable conformation of the molecule.
For this compound, the most stable conformer is expected to have a non-planar (twisted) arrangement between the o-tolyl and benzothiazole rings to minimize steric clash. The dihedral angle in the ground state for ortho-substituted biphenyls can vary significantly, for instance, from approximately 58° in 2,2'-difluorobiphenyl (B165479) to around 95° in bulkier systems. acs.org The relative energies of other stable conformers (if any) determine their population at a given temperature.
Reaction Mechanism Studies Using Computational Methods
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and characterizing the transition states that connect them.
Transition State Characterization for Proposed Synthetic Pathways
A common and efficient method for synthesizing 6-aryl-benzothiazoles is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.gov This reaction typically involves the coupling of a halo-benzothiazole (e.g., 2-amino-6-bromobenzothiazole) with an arylboronic acid (e.g., o-tolylboronic acid).
Computational studies using DFT can model the entire catalytic cycle of the Suzuki reaction. chemrxiv.orgnih.gov This involves characterizing the geometry and energy of all reactants, intermediates, and products, as well as the crucial transition states (TS). The main steps of the cycle are:
Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the benzothiazole. This is often the rate-limiting step.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.
Reductive Elimination: The two aryl groups couple, forming the C-C bond of the final product and regenerating the palladium(0) catalyst.
By calculating the energy of the transition state for each step, the activation energy can be determined, providing insight into the reaction kinetics and the feasibility of the proposed pathway. For instance, the activation of the organic halide has been identified as the turnover-limiting step in some related cross-coupling reactions. rsc.org The calculated energy barrier for the oxidative addition step in similar systems can be in the range of 15-30 kcal/mol, which is consistent with the need for elevated temperatures in many experimental procedures. nih.govrsc.org
Prediction of Kinetic and Thermodynamic Parameters of Chemical Transformations
The study of chemical reactions involving this compound and its derivatives would rely on computational methods to predict their kinetic and thermodynamic feasibility. This involves modeling the potential energy surface of a given transformation to identify transition states and reaction intermediates.
Kinetic Parameters: Kinetic analysis focuses on the reaction rate, which is governed by the activation energy (Ea). The activation energy represents the energy barrier that must be overcome for a reaction to proceed. Computational methods locate the transition state structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state provides the activation energy. Lower activation energies correspond to faster reaction rates. Techniques like synchronous transit-guided quasi-Newton (STQN) methods are often used to find these transition states. The Arrhenius equation can then be used to relate the activation energy to the rate constant of the reaction. For benzothiazole derivatives, such studies can elucidate mechanisms of action or degradation pathways. mdpi.com
A hypothetical data table for a transformation of this compound might look as follows:
| Transformation | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) | Ea (kcal/mol) |
| Isomerization | Data N/A | Data N/A | Data N/A | Data N/A |
| Dimerization | Data N/A | Data N/A | Data N/A | Data N/A |
Note: Data is not available in published literature for this specific compound and is presented for illustrative purposes only.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. An MD simulation of this compound would involve placing the molecule in a simulated box, often filled with a solvent like water, and then calculating the forces between atoms and their subsequent motions over a series of very small time steps.
This methodology allows for the exploration of:
Conformational Analysis: The tolyl group's rotation relative to the benzothiazole core is subject to steric hindrance, and MD simulations could reveal the preferred dihedral angles and the energy barriers between different conformations.
Solvent Effects: The simulation can show how solvent molecules arrange themselves around the solute, identifying key intermolecular interactions such as hydrogen bonding between the amine group and water. This provides insight into the compound's solubility and how the solvent might influence its reactivity.
Structural Stability: By monitoring properties like the root-mean-square deviation (RMSD) over time, the structural stability of the molecule can be assessed.
The output of such simulations would include trajectories of atomic positions, from which various properties can be calculated. However, no specific MD simulation studies have been published for this compound.
Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index, Fukui Functions)
Conceptual Density Functional Theory (DFT) provides a range of descriptors that are used to understand and predict the chemical reactivity of a molecule. These are calculated from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govtandfonline.com
Global Reactivity Descriptors: These descriptors provide a general overview of the molecule's reactivity:
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. researchgate.net
Chemical Hardness (η): Defined as half of the HOMO-LUMO gap (η = (E_LUMO - E_HOMO) / 2), it measures the resistance of a molecule to change its electron distribution. Harder molecules are less reactive. nih.govresearchgate.net
Chemical Potential (μ): Calculated as the average of the HOMO and LUMO energies (μ = (E_HOMO + E_LUMO) / 2), it describes the tendency of electrons to escape from the system.
Electrophilicity Index (ω): This index (ω = μ² / 2η) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a better electrophile. nih.gov
Local Reactivity Descriptors:
Fukui Functions (f(r)): This descriptor identifies which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. The Fukui function is calculated from the change in electron density at a specific atomic site upon the addition or removal of an electron. nih.govbohrium.com This allows for the prediction of regioselectivity in chemical reactions.
Below is a representative table for the kind of data that would be generated from such a study.
Table 1: Calculated Global Reactivity Descriptors
| Parameter | Symbol | Formula | Value |
|---|---|---|---|
| HOMO Energy | E_HOMO | - | Data N/A |
| LUMO Energy | E_LUMO | - | Data N/A |
| Energy Gap | ΔE | E_LUMO - E_HOMO | Data N/A |
| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | Data N/A |
| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | Data N/A |
Note: Data is not available in published literature for this specific compound and is presented for illustrative purposes only.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Key signals include the NH2 proton at δ 5.0–5.5 ppm (DMSO-d6) and aromatic protons at δ 6.8–7.5 ppm, with deshielding observed for o-tolyl substituents .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 241.0794 for C14H12N2S) confirm molecular weight .
- TLC monitoring : EtOAc/hexane (50:50) systems (Rf ~0.55) track reaction progress and isolate intermediates .
Advanced Consideration : X-ray crystallography (e.g., C25H25N3O2S derivatives) resolves conformational preferences, critical for structure-activity relationship (SAR) modeling .
What in vitro assays are suitable for evaluating the anticancer potential of this compound derivatives?
Q. Basic Research Focus
- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC50 values <10 µM indicate potency .
- Mechanistic studies : Flow cytometry detects apoptosis via Annexin V/PI staining, linking activity to caspase-3 activation .
Advanced Consideration : Derivatives with hydrazine moieties (e.g., 2-hydrazinyl-6-methylbenzo[d]thiazole) show enhanced DNA intercalation, validated by ethidium bromide displacement assays .
How can computational methods enhance the design of this compound analogs?
Q. Advanced Research Focus
- Docking studies : AutoDock Vina predicts binding to topoisomerase II (PDB: 1ZXM), with hydrogen bonding to Arg503 and π-π stacking with pyrimidine rings .
- QSAR modeling : Hammett σ values for substituents correlate with logP and IC50, guiding hydrophobicity optimization .
Validation : MD simulations (>50 ns) assess stability of ligand-receptor complexes, with RMSD <2 Å indicating robust binding .
What strategies mitigate synthetic challenges in preparing 6-substituted benzothiazol-2-amines?
Q. Advanced Research Focus
- Regioselective bromination : Use NBS in DMF at 40°C to selectively brominate the 6-position without oxidizing the thiazole ring .
- Cross-coupling reactions : Suzuki-Miyaura coupling with Pd(PPh3)4 introduces aryl groups (e.g., 4-fluorophenyl) at the 6-position, enabling diversification .
Troubleshooting : Column chromatography (SiO2, hexane/EtOAc gradient) resolves byproducts from cyclization side reactions .
How do structural modifications impact the antimicrobial efficacy of this compound derivatives?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
